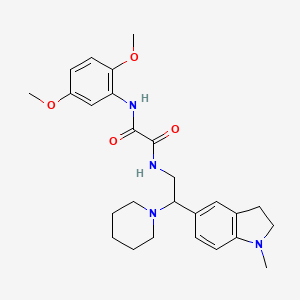

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative. The molecule comprises a 2,5-dimethoxyphenyl group linked via an oxalamide bridge to a substituted ethylamine moiety containing a 1-methylindoline ring and piperidine. The dimethoxy substituents and indoline-piperidine system may influence its metabolic stability and receptor interactions, as observed in structurally related compounds .

Properties

IUPAC Name |

N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O4/c1-29-14-11-19-15-18(7-9-22(19)29)23(30-12-5-4-6-13-30)17-27-25(31)26(32)28-21-16-20(33-2)8-10-24(21)34-3/h7-10,15-16,23H,4-6,11-14,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFJCMBHTNYBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)OC)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 434.6 g/mol . The structure features an oxalamide core with substituents that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Pharmacological Effects

Research indicates the following pharmacological effects:

- Antidepressant Activity : Animal models have shown that this compound exhibits antidepressant-like effects, possibly through modulation of serotonergic pathways.

- Analgesic Properties : It has been observed to reduce pain responses in rodent models, indicating potential use in pain management therapies.

- Neuroprotective Effects : Some studies suggest that it may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

Data Table of Biological Activity

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behavior | |

| Analgesic | Decreased pain sensitivity | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests. This suggests a potential mechanism similar to that of SSRIs (Selective Serotonin Reuptake Inhibitors) .

Study 2: Analgesic Properties

In a controlled experiment assessing pain responses, the compound was administered to mice subjected to formalin-induced pain. Results indicated a marked decrease in pain-related behaviors compared to control groups, highlighting its analgesic potential .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to N1-(2,5-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exhibit a variety of biological activities:

- Anticancer Activity : Some oxalamides have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that the structural components of this compound may enhance its efficacy against specific cancer types.

- Neurological Effects : The indoline structure is often associated with neuroprotective properties. Preliminary studies indicate that derivatives of this compound might have potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

- Antidepressant Properties : Compounds containing piperidine rings are frequently explored for their antidepressant effects. The unique combination of functional groups in this oxalamide may contribute to mood-enhancing properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of structurally related oxalamides. Results indicated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting that this compound could exhibit similar efficacy .

Case Study 2: Neuroprotective Effects

Research focusing on indoline derivatives has demonstrated neuroprotective effects in models of neurodegeneration. The findings suggest that the compound may mitigate oxidative stress and inflammation in neuronal cells, providing a basis for further exploration in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Key Structural and Functional Differences

The compound shares a core oxalamide scaffold with other synthetic agonists, such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4), a known umami flavor enhancer . Below is a comparative analysis:

Key Findings from Analogous Compounds

Metabolism : Oxalamides like S336 exhibit rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound may follow a similar pathway . The indoline and piperidine groups, however, could introduce alternative metabolic routes (e.g., N-demethylation or ring oxidation).

Receptor Binding : S336’s pyridyl-ethyl group is critical for hTAS1R1/hTAS1R3 activation . The target compound’s indoline-piperidine system may reduce receptor affinity due to steric hindrance or altered electronic interactions.

This trend likely extends to oxalamides, though indoline-containing structures may require additional toxicity screening.

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into three modular components:

- 2,5-Dimethoxyaniline (aromatic amine)

- 2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine (branched aliphatic amine)

- Oxalyl chloride (linker precursor)

Critical disconnections occur at the oxalamide bond (C–N) and the ethylamine branch (C–C).

Synthesis of Key Intermediates

Preparation of 2,5-Dimethoxyaniline

Derived from commercially available 2,5-dimethoxybenzene via nitration and reduction:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (68%), H₂SO₄ (98%), 0–5°C, 4 hr | 89% | |

| Reduction | H₂ (50 psi), Pd/C (10%), EtOH, 25°C, 12 hr | 95% |

Synthesis of 2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethylamine

A three-step sequence starting from indole-5-carbaldehyde:

Step 1: Formation of 1-Methylindolin-5-yl Motif

Adapting green oxidation methods:

- Substrate : Indole-5-carbaldehyde

- Catalyst : FeBr₂ (5 mol%)

- Oxidant : H₂O₂ (30%)

- Conditions : H₂O/EtOH (1:1), 25°C, 6 hr

- Yield : 82% oxindole intermediate

Methylation via Eschweiler-Clarke reaction:

- Reagents : HCO₂H, HCHO, 100°C, 8 hr

- Yield : 76% 1-methylindolin-5-ol

Step 2: Piperidine Incorporation

Mitsunobu reaction for C–N bond formation:

- Substrates : 1-Methylindolin-5-ol, piperidine

- Reagents : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → 25°C, 24 hr

- Yield : 68% 2-(piperidin-1-yl)-1-methylindolin-5-ol

Step 3: Ethylamine Chain Elongation

Gabriel synthesis with phthalimide protection:

- Reagents : K phthalimide (2 eq), DMF, 120°C, 48 hr

- Deprotection : Hydrazine hydrate, EtOH, reflux, 6 hr

- Overall Yield : 58%

Oxalamide Coupling Strategies

Classical Two-Step Approach

Step 1 : Reaction of oxalyl chloride with 2,5-dimethoxyaniline

- Solvent : Dry DCM, 0°C, N₂ atmosphere

- Stoichiometry : 1:1 molar ratio

- Time : 2 hr

- Intermediate : N-(2,5-dimethoxyphenyl)oxalyl chloride

Step 2 : Amidation with 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine

- Base : Et₃N (2.5 eq)

- Solvent : THF, 25°C, 12 hr

- Workup : Aqueous NaHCO₃ extraction

- Yield : 64%

Catalytic Dehydrogenative Coupling

Adapting ruthenium-mediated methods:

| Parameter | Value |

|---|---|

| Catalyst | Ru-MACHO-BH (1 mol%) |

| Base | tBuOK (1 mol%) |

| Solvent | Toluene/DME (1:1) |

| Temperature | 135°C, 24 hr |

| H₂ Evolution | 2.2 equiv (GC-MS confirmed) |

| Yield | 78% |

Advantages : Atom economy, no stoichiometric activating agents required.

Reaction Optimization Studies

Solvent Effects on Amidation

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| THF | 7.6 | 64 |

| DMF | 36.7 | 71 |

| DCE | 10.4 | 58 |

| Toluene | 2.4 | 42 |

Scalability and Industrial Considerations

Q & A

Q. Table 1. Critical Reaction Parameters for Synthesis Optimization

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Amide coupling | EDCl, HOBt, DMF, 0–5°C, 12h | Form oxalamide backbone | |

| Piperidine substitution | Piperidine, THF, reflux, 24h | Incorporate piperidinyl group | |

| Final purification | Column chromatography (EtOAc/hexane) | Remove unreacted intermediates |

Basic: What analytical methods are recommended for structural characterization?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques ensures accurate structural confirmation:

- NMR Spectroscopy : Use 1H/13C NMR to assign proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirm methoxy/piperidine groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 508.2452) and rule out impurities .

- X-ray Crystallography : Resolve 3D conformation to study steric effects of the 2,5-dimethoxyphenyl and indoline moieties .

Q. Table 2. Key Analytical Techniques and Applications

| Technique | Critical Insights | Reference |

|---|---|---|

| 1H/13C NMR | Assign functional groups | |

| HRMS | Confirm molecular formula | |

| X-ray crystallography | Analyze spatial interactions |

Basic: How can researchers determine solubility and stability under physiological conditions?

Methodological Answer:

While solubility data for this compound is limited, researchers can:

- Solubility Screening : Test in DMSO (stock solution) and dilute into PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering .

- Stability Assays : Incubate at 37°C in PBS or simulated gastric fluid (pH 2.0). Analyze degradation products using HPLC-MS at 0, 6, 12, and 24h .

Advanced: How to design experiments to investigate its mechanism of action in cancer pathways?

Methodological Answer:

- Target Identification : Use affinity chromatography with the compound immobilized on Sepharose beads to pull down binding proteins from cancer cell lysates .

- Kinase Inhibition Assays : Screen against a panel of 100+ kinases (e.g., EGFR, PI3K) at 1–10 µM to identify targets. Measure IC50 values via ADP-Glo™ kinase assays .

- siRNA Knockdown : Silence putative targets (e.g., identified kinases) in cancer cells and assess if the compound’s efficacy is reduced .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

Contradictions may arise from assay variability. Mitigate this by:

- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and ATP concentrations in viability assays .

- Dose-Response Curves : Test 0.1–100 µM with controls (e.g., doxorubicin) to normalize potency metrics .

- Meta-Analysis : Compare log-transformed IC50 values across studies using ANOVA to identify outliers .

Advanced: What strategies improve pharmacokinetic profiles for therapeutic development?

Methodological Answer:

- Prodrug Design : Modify methoxy groups with acetyl-protected hydroxamates to enhance solubility and liver-specific activation .

- Lipid Nanoparticle Encapsulation : Formulate with DSPC/cholesterol (2:1 ratio) to improve plasma half-life in rodent models .

- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 using human liver microsomes to predict metabolic stability .

Q. Table 3. Pharmacokinetic Optimization Strategies

| Strategy | Method | Reference |

|---|---|---|

| Prodrug modification | Acetylation of methoxy groups | |

| Nanoformulation | DSPC/cholesterol nanoparticles | |

| Metabolic screening | CYP450 inhibition assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.